molecular formula C12H14N2 B063067 1-(3-Methylbut-2-enyl)benzimidazole CAS No. 186527-74-2

1-(3-Methylbut-2-enyl)benzimidazole

Cat. No. B063067
M. Wt: 186.25 g/mol
InChI Key: VKQVYBZUPJDNPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-Methylbut-2-enyl)benzimidazole”, benzimidazole derivatives can be synthesized through various methods . For instance, one method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves copper (I)-catalysed intramolecular C–N cross-coupling .

Scientific Research Applications

  • Agricultural Applications : Carbendazim (MBC) and tebuconazole (TBZ), related to benzimidazole, are used in agriculture for preventing and controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for these fungicides. These systems modify the release profiles of the fungicides, reducing environmental and human toxicity (Campos et al., 2015).

  • DNA Binding and Cytotoxicity : Benzimidazole-based Schiff base copper(II) complexes have been synthesized, showing substantial in vitro cytotoxic effect against various cancer cell lines and effectively binding DNA through an intercalative mode. This suggests potential applications in cancer therapy (Paul et al., 2015).

  • Antibacterial Agents : Novel derivatives of benzimidazole have shown profound antibacterial activity against both gram-negative and gram-positive bacteria. Quantitative structure-activity relationship (QSAR) studies helped to understand the correlation between molecular descriptors and biological activity (Sharma et al., 2012).

  • Antioxidant Properties : Certain benzimidazole derivatives exhibit in vitro effects on rat liver microsomal lipid peroxidation levels, indicating potential antioxidant applications (Kuş et al., 2004).

  • DNA Topoisomerase I Inhibition : Benzimidazole derivatives have been found active as inhibitors of type I DNA topoisomerases, which is significant in the context of cancer research (Alpan et al., 2007).

  • Anti-tubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives have shown promising anti-tubercular activity and good antimicrobial activities (Maste et al., 2011).

  • Gastric Acid Secretion Inhibition : Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting their potential use in treating conditions related to excessive stomach acid (Fellenius et al., 1981).

  • Cancer Treatment : A specific benzimidazole derivative, ABT-888, has shown effectiveness against cancer in clinical trials. It exhibits excellent potency against both PARP-1 and PARP-2 enzymes, crucial in cancer therapy (Penning et al., 2009).

properties

IUPAC Name

1-(3-methylbut-2-enyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQVYBZUPJDNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbut-2-enyl)benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BSB Gxoyiya, PT Kaye, C Kenyon - Synthetic Communications®, 2010 - Taylor & Francis
A series of mono- and dihydroxyalkyl- and -alkyloxybenzimidazoles and their phosphorylated derivatives have been prepared as adenosine triphoshate analogues for investigation as …
Number of citations: 11 www.tandfonline.com

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